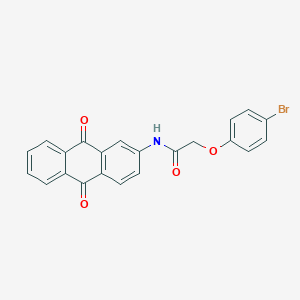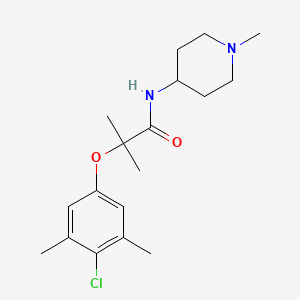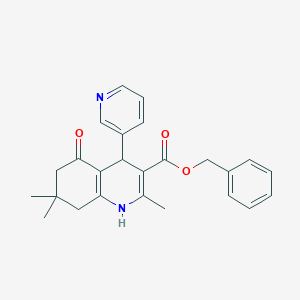![molecular formula C27H22N2O3 B4983441 2-methoxy-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B4983441.png)
2-methoxy-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide, also known as MNAV, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNAV belongs to the class of compounds known as tubulin inhibitors, which are known to have anti-cancer properties. In
作用機序
2-methoxy-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide works by binding to the colchicine-binding site on tubulin, a protein that is essential for the formation of microtubules. By binding to this site, 2-methoxy-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide prevents the polymerization of tubulin into microtubules, ultimately leading to cell death. Additionally, 2-methoxy-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-methoxy-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, 2-methoxy-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide has been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth and metastasis. 2-methoxy-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide has also been shown to inhibit the migration and invasion of cancer cells, which are necessary for the spread of cancer throughout the body.
実験室実験の利点と制限
One of the advantages of 2-methoxy-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide in lab experiments is its selectivity for cancer cells, which reduces the risk of toxicity to healthy cells. Additionally, 2-methoxy-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide has been shown to have a synergistic effect when used in combination with other anti-cancer agents, which could potentially increase its efficacy. One limitation of 2-methoxy-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on 2-methoxy-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide. One area of focus could be on improving the solubility of 2-methoxy-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide to increase its efficacy in vivo. Additionally, further studies could be conducted to investigate the synergistic effects of 2-methoxy-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide in combination with other anti-cancer agents. Finally, research could be conducted to investigate the potential use of 2-methoxy-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide in other therapeutic applications, such as the treatment of neurodegenerative diseases.
合成法
The synthesis of 2-methoxy-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-naphthylamine and benzaldehyde to form the final product, 2-methoxy-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide. The overall synthesis of 2-methoxy-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide is shown below:
科学的研究の応用
2-methoxy-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to have anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 2-methoxy-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide works by inhibiting the formation of microtubules, which are essential for cell division. By disrupting microtubule formation, 2-methoxy-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide prevents cancer cells from dividing and proliferating, ultimately leading to cell death.
特性
IUPAC Name |
2-methoxy-N-[(E)-3-(naphthalen-2-ylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O3/c1-32-25-14-8-7-13-23(25)26(30)29-24(17-19-9-3-2-4-10-19)27(31)28-22-16-15-20-11-5-6-12-21(20)18-22/h2-18H,1H3,(H,28,31)(H,29,30)/b24-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORGVULHYUCLDB-JJIBRWJFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=CC2=CC=CC=C2)C(=O)NC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-methyl-N-[4-(1-pyrrolidinyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4983371.png)
![N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B4983389.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)propanamide](/img/structure/B4983394.png)
![1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}azocane](/img/structure/B4983401.png)
![5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4983408.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4983415.png)
![7-(3-nitrophenyl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B4983423.png)

![1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4983438.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4983453.png)

![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-iodobenzamide](/img/structure/B4983465.png)